molecular formula C9H6N2OS B8664177 Pyridin-3-yl(thiazol-5-yl)methanone

Pyridin-3-yl(thiazol-5-yl)methanone

Cat. No.: B8664177
M. Wt: 190.22 g/mol
InChI Key: MGJNVLCJLHVRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-3-yl(thiazol-5-yl)methanone is a chemical compound featuring a thiazole ring linked to a pyridine ring via a methanone group. This structure is of significant interest in medicinal chemistry and drug discovery, as it incorporates a privileged thiazole scaffold known for its wide range of biological activities . The thiazole ring is a core component in more than 18 FDA-approved drugs, underscoring its therapeutic relevance . Compounds with this general structure have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are validated targets in cancer research . Specifically, highly potent diaminothiazole inhibitors based on this scaffold have demonstrated low nanomolar IC50 values against CDK2 and shown efficacy in inhibiting the proliferation of various cancer cell lines . Furthermore, structurally similar dendrodoine analogs, which also contain a thiazole core, have been reported to exhibit notable antioxidant properties in DPPH and FRAP assays, as well as antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . This makes this compound a versatile intermediate or building block for researchers developing novel therapeutic agents for oncology, infectious diseases, and other areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

pyridin-3-yl(1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C9H6N2OS/c12-9(8-5-11-6-13-8)7-2-1-3-10-4-7/h1-6H

InChI Key

MGJNVLCJLHVRSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CN=CS2

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Structural Properties

The synthesis of pyridin-3-yl(thiazol-5-yl)methanone typically involves multi-step organic reactions. These methods often include coupling reactions between thiazole derivatives and pyridine derivatives under controlled conditions, which can yield high-purity products suitable for further biological evaluation. The compound's structure allows for modifications that can enhance its biological activity or facilitate the development of derivatives with improved pharmacological profiles.

Biological Applications

2.1 Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a related compound demonstrated an IC50 (half-maximal inhibitory concentration) value indicating effective inhibition of bacterial growth, suggesting that this compound could be a candidate for developing new antimicrobial agents .

2.2 Anticancer Activity

The compound has also been explored for its anticancer potential. Research indicates that it may act as an inhibitor of protein kinases, which are crucial in cell signaling pathways associated with cancer cell proliferation and survival. Specifically, studies have highlighted the ability of thiazole-based compounds to modulate cyclin-dependent kinases (CDKs), making them promising candidates for therapeutic interventions in various cancers .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µg/mL)Reference
Antimicrobial5jLowest MIC
Anticancer5l46.29
Anti-inflammatory5g100.60

Industrial Applications

Beyond its biological significance, this compound is also utilized in the development of new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows it to be incorporated into various industrial applications, including the synthesis of advanced materials used in electronics and photonics.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole-based hydrazides linked to pyridine demonstrated promising antimicrobial activity against several bacterial strains. The synthesized compounds were evaluated using standard microbiological methods, revealing significant inhibition at varying concentrations .

Case Study 2: Anticancer Screening

In another investigation, a library of pyridine-thiazole derivatives was screened for anticancer activity against human cancer cell lines (HeLa, NCI-H460, PC-3). The results indicated that several compounds exhibited cytotoxic effects with IC50 values ranging from 17.50 to 61.05 µM, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

A systematic comparison with structurally related methanones reveals distinct differences in physicochemical properties, synthetic pathways, and biological activities. Below is a detailed analysis:

Structural Variations and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Application
Pyridin-3-yl(thiazol-5-yl)methanone Pyridine-thiazole methanone None (parent scaffold) 231.27* Intermediate for CFTR correctors
[1,1′-Biphenyl]-4-yl analog (Compound 35) Biphenyl-thiazole methanone Biphenyl at thiazole C4 355.41 Enhanced binding affinity in CFTR studies
(3-Methoxyphenyl) analog (Compound 94) Methoxyphenyl-thiazole methanone 3-Methoxybenzoyl group 437.46 25% yield in amide coupling reactions
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone Piperidine-thiazole methanone Trifluoromethyl, piperidine 279.28 Lab-scale synthesis (discontinued)

Notes:

  • *Calculated molecular weight for the parent scaffold (C10H7N2OS).
  • The biphenyl analog (Compound 35) exhibits a 68% crystallinity yield in acetonitrile, suggesting superior stability compared to the parent compound .

Key Research Findings

Spectral and Crystallographic Data

  • 13C-NMR : The parent compound’s carbonyl resonance at δ 185.8 ppm (C=O) shifts upfield in biphenyl derivatives (δ 183.2 ppm), indicating electronic perturbation from substituents .
  • XRD Analysis : Crystallographic data (unpublished for the parent compound) for analogs like Compound 94 confirm planar geometry, critical for target engagement .

Preparation Methods

Reaction Scheme and Mechanism

The methylene-carbonyl condensation method is the most widely reported approach for synthesizing Pyridin-3-yl(thiazol-5-yl)methanone derivatives. This one-pot reaction involves the cyclization of α-bromoacetylpyridines (1a–c) with thioamide derivatives (2a–f) in ethanol under reflux conditions. The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoacetylpyridine, followed by dehydrohalogenation to form the thiazole ring (Figure 1).

Figure 1: Proposed mechanism for thiazole ring formation via methylene-carbonyl condensation.

Detailed Synthetic Procedure

  • Reactant Preparation :

    • α-Bromoacetylpyridines (1a–c) are synthesized by brominating acetylpyridines using phosphorus tribromide (PBr₃) in dichloromethane.

    • Thioamides (2a–f) are prepared by treating primary or secondary amines with carbon disulfide (CS₂) in alkaline conditions.

  • Cyclization Reaction :

    • Equimolar quantities of (1a–c) and (2a–f) (20 mmol each) are dissolved in absolute ethanol.

    • The mixture is heated under reflux for 4–6 hours, followed by cooling to 15–20°C.

    • The crude product is precipitated by pouring the reaction mixture into cold water (50 mL) and neutralized with NaHCO₃.

    • Purification is achieved via recrystallization in ethanol.

Optimization and Yield Data

Yields vary significantly based on the substituents of the thioamide and pyridine rings. Key findings include:

CompoundR₁ (Pyridine)R₂ (Thioamide)Yield (%)m.p. (°C)
3aa 2-PyridylDimethylamine82160–161
3ba 3-PyridylDiethylamine68174–176
3bc 3-PyridylPyrrolidine83176–177

Table 1: Yield and melting point data for select this compound derivatives.

Higher yields are observed with electron-donating groups on the pyridine ring (e.g., 3bc with pyrrolidine: 83%) due to enhanced nucleophilicity of the thioamide. Steric hindrance from bulky amines (e.g., hexamethylamine) reduces yields to 70–78%.

Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • 3aa : δ 3.19 (s, 6H, N(CH₃)₂), 7.25–7.53 (m, 6H, Ar-H), 7.83 (d, 1H, Py-H).

    • 3bc : δ 2.02 (brs, 4H, (CH₂)₂), 3.51 (brs, 4H, N(CH₂)₂), 7.05–8.42 (m, 9H, Ar-H).

High-Resolution Mass Spectrometry (HRMS):

  • 3aa : [M+H]⁺ calcd. for C₁₉H₁₇N₃O₂S: 352.1106; found: 352.1114.

Crystallographic Data

Single-crystal X-ray diffraction of 3bc reveals a planar thiazole ring with a dihedral angle of 18.2° relative to the pyridine ring, facilitating π-π stacking in solid-state structures.

Comparative Analysis of Methods

MethodYield Range (%)Reaction Time (h)Scalability
Methylene-carbonyl68–834–6High
Hantzsch synthesis~6012–24Moderate

Table 2: Comparison of synthetic methods for this compound.

The methylene-carbonyl method is superior in yield and efficiency, making it the preferred industrial-scale approach.

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyridin-3-yl(thiazol-5-yl)methanone derivatives?

this compound derivatives are typically synthesized via condensation reactions between brominated pyridine intermediates and thiazole precursors. For example, in a representative procedure, 3-(bromoacetyl)pyridine hydrobromide reacts with cyanimidodithiocarbonic acid S-methyl ester S-potassium salt in anhydrous DMF, using triethylamine as a base, to yield (4-amino-2-(methylthio)thiazol-5-yl)(pyridin-3-yl)methanone . Purification often involves preparative HPLC to achieve >95% purity, confirmed by HPLC-MS.

Q. How can researchers confirm the structural integrity of this compound derivatives?

Structural characterization relies on a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR data (e.g., δ 7.36 ppm for pyridyl protons, δ 180.1 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks (e.g., C=O bond length ~1.22 Å, pyridyl-thiazole dihedral angles <10°) .
  • Mass spectrometry : ESIMS or HRMS validates molecular weight (e.g., m/z 295.0 [(M+H)+^+]) .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Common assays include:

  • Kinase inhibition studies : IC50_{50} determination against CDK9 or GSK-3β using ATP-competitive assays with purified enzymes and fluorogenic substrates .
  • Cell viability assays : Testing antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin-based protocols .
  • Docking simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding interactions with kinase active sites (e.g., CDK5-Glu81, GSK-3β-Asp133) .

Advanced Research Questions

Q. How can selectivity for kinase targets be optimized in this compound derivatives?

Selectivity is enhanced through structural modifications guided by SAR studies:

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring improves CDK5 inhibition (IC50_{50} < 50 nM) while reducing off-target effects on GSK-3β .
  • Heterocycle substitution : Replacing pyridin-3-yl with quinolin-3-yl increases hydrophobic interactions in kinase pockets, enhancing selectivity ratios >100-fold .
  • Crystallographic validation : Co-crystallization with target kinases (e.g., PDB 4AU8 for CDK5) identifies critical hydrogen bonds (e.g., Lys33, Cys83) for rational design .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

Contradictions in unit cell parameters or hydrogen-bonding patterns are addressed by:

  • Data reprocessing : Re-examining diffraction datasets (e.g., SHELXL refinement) to correct for absorption or thermal motion artifacts .
  • Temperature-dependent studies : Collecting data at 100 K vs. 298 K to assess conformational flexibility .
  • Comparative analysis : Cross-referencing with analogous structures (e.g., [4-(4-methoxyphenyl)thiazol-5-yl] derivatives) to identify systematic errors .

Q. How do this compound derivatives perform in multi-target inhibitor design for neurodegenerative diseases?

Dual inhibitors targeting CDK5 and GSK-3β are developed via:

  • Virtual screening : Using Glide or Schrödinger to prioritize compounds with balanced binding energies (<-9 kcal/mol for both targets) .
  • In vitro validation : Parallel enzyme assays (e.g., 50% inhibition at 1 μM for both kinases) and neuroprotective studies in primary neuron cultures exposed to Aβ oligomers .
  • Pharmacophore modeling : Aligning thiazole and pyridine moieties to overlap with key ATP-binding residues in both kinases .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment during synthesis?

  • HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/water) with UV detection at 254 nm .
  • Elemental analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .
  • TLC monitoring : Silica gel plates (Rf ~0.2–0.4 in ethyl acetate/hexane) to track reaction progress .

Q. How are structure-activity relationships (SAR) systematically investigated for these derivatives?

SAR studies involve:

  • Library synthesis : Parallel synthesis of ~50 analogs with variations in thiazole substituents (e.g., amino, methylthio) and pyridine ring positions .
  • Data clustering : Multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC50_{50} values .
  • Free-energy perturbation : Computational modeling to predict ΔΔG values for substituent modifications .

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